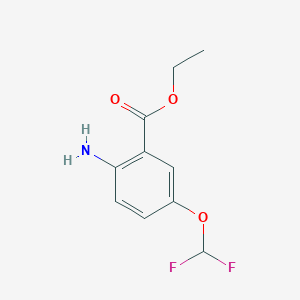![molecular formula C9H13NS B13674478 1-[(3-Methylthiophen-2-yl)methyl]azetidine](/img/structure/B13674478.png)
1-[(3-Methylthiophen-2-yl)methyl]azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3-Methylthiophen-2-yl)methyl]azetidine is a heterocyclic compound featuring a thiophene ring substituted with a methyl group at the 3-position and an azetidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Methylthiophen-2-yl)methyl]azetidine typically involves the reaction of 3-methylthiophene with azetidine derivatives. One common method is the aza-Michael addition, where the thiophene derivative is reacted with an azetidine precursor under basic conditions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. These methods would include the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(3-Methylthiophen-2-yl)methyl]azetidine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The azetidine ring can be reduced to form more saturated derivatives.
Substitution: The methyl group on the thiophene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or alkylating agents.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated azetidine derivatives.
Substitution: Various substituted thiophene derivatives.
Applications De Recherche Scientifique
1-[(3-Methylthiophen-2-yl)methyl]azetidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-cancer and anti-psychotic properties.
Industry: Utilized in the development of new materials with unique electronic and optical properties
Mécanisme D'action
The mechanism of action of 1-[(3-Methylthiophen-2-yl)methyl]azetidine involves its interaction with various molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors involved in inflammation and cancer pathways.
Pathways Involved: The compound can modulate oxidative stress pathways, inhibit inflammatory mediators, and induce apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
- 1-[(3-Methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine
- (3-Methylthiophen-2-yl)methylamine
- 3-(Naphthalen-2-Yl(Propoxy)Methyl)Azetidine Hydrochloride
Comparison: 1-[(3-Methylthiophen-2-yl)methyl]azetidine is unique due to its specific substitution pattern and the presence of both a thiophene and an azetidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C9H13NS |
|---|---|
Poids moléculaire |
167.27 g/mol |
Nom IUPAC |
1-[(3-methylthiophen-2-yl)methyl]azetidine |
InChI |
InChI=1S/C9H13NS/c1-8-3-6-11-9(8)7-10-4-2-5-10/h3,6H,2,4-5,7H2,1H3 |
Clé InChI |
FIHYROAPYXIRIA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC=C1)CN2CCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carbonitrile](/img/structure/B13674448.png)

![7-[(3Z)-2-hydroxy-4-oxo-3-(4,4,10,10-tetramethyl-8-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,9(13)-dien-7-ylidene)cyclobuten-1-yl]-4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-6-olate](/img/structure/B13674450.png)

![7-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B13674466.png)


![Ethyl [1,2,4]triazolo[4,3-a]pyridine-5-carboxylate](/img/structure/B13674473.png)

